3-(4-Fluorophenyl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJLBCDDVIAJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Butan 1 Ol and Its Stereoisomers
Retrosynthetic Disconnections for 3-(4-Fluorophenyl)butan-1-ol
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. leah4sci.comdeanfrancispress.com For this compound, two primary disconnections are considered:
C-C Bond Disconnection: This strategy involves breaking the bond between the carbon bearing the hydroxyl group and the adjacent carbon. This leads to synthons that can be derived from a 4-fluorophenyl-containing Grignard reagent and a suitable three-carbon electrophile, such as an epoxide or a halohydrin.
Functional Group Interconversion (FGI): A more common approach involves the disconnection of the alcohol functionality. This points towards precursor molecules such as ketones, aldehydes, or carboxylic acid derivatives that can be reduced to the desired alcohol. For instance, the primary alcohol can be traced back to the reduction of 3-(4-fluorophenyl)butanoic acid or its corresponding ester. Similarly, it can be envisioned as the product of reducing the ketone in 4-(4-fluorophenyl)butan-2-one (B2833253), followed by a subsequent deoxygenation step.
Conventional Synthetic Approaches
Conventional methods for synthesizing this compound typically involve the reduction of carbonyl precursors or the hydrogenation of unsaturated analogues.
Reduction of Carbonyl Precursors
The reduction of carbonyl compounds is a fundamental and widely used transformation in organic synthesis. For the preparation of this compound, suitable precursors include 3-(4-fluorophenyl)butanoic acid derivatives and ketones.
Reduction of 3-(4-Fluorophenyl)butanoic Acid Derivatives: 3-(4-Fluorophenyl)butanoic acid can be reduced to the corresponding alcohol. nih.gov A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). For example, the reduction of 4,4-bis(4-fluorophenyl)butanoic acid using lithium aluminum hydride and potassium carbonate in 2-methyltetrahydrofuran (B130290) has been reported to yield the corresponding alcohol in high yield. chemicalbook.com Similarly, a borane/tert-butylamine complex in the presence of aluminum chloride has been used to reduce 4-(4-fluorophenyl)-4-oxobutanoic acid to 4-(4-fluorophenyl)butan-1-ol. nih.gov
Reduction of Ketones: While not a direct route, the reduction of a ketone precursor like 4-(4-fluorophenyl)butan-2-one can also be a viable pathway. This would initially yield the corresponding secondary alcohol, which would then require a subsequent deoxygenation step to afford the desired butanol derivative.
Hydrogenation of Unsaturated Fluorophenylbutanol Analogues
Another common strategy is the hydrogenation of unsaturated precursors, such as 3-(4-fluorophenyl)but-X-en-1-ol. The double bond in the butenol (B1619263) backbone can be reduced to a single bond through catalytic hydrogenation. smolecule.com
For instance, (E)-3-(4-fluorophenyl)but-2-en-1-ol can be reduced to this compound using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride. smolecule.com This method offers a straightforward way to obtain the saturated alcohol from a readily accessible unsaturated precursor.
Enantioselective Synthesis of this compound
The development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of chiral molecules like this compound, which is often a requirement for pharmaceutical applications.
Asymmetric Catalysis
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates. Chiral ruthenium-diphosphine complexes are effective catalysts for the asymmetric hydrogenation of β-keto esters, which can be subsequently reduced to chiral 1,3-diols. sctunisie.org This approach could be adapted to synthesize enantiomerically enriched this compound by starting with a suitable β-keto ester precursor. For example, highly enantioselective hydrogenation of 2-substituted-2-alkenols has been achieved using a ChenPhos-Rh complex. rsc.org Iridium-catalyzed asymmetric hydrogenation of homoallylic alcohols has also been reported to produce chiral 3-phenylbutan-1-ol with high enantioselectivity. ub.edu
Asymmetric Addition Reactions: The asymmetric addition of organometallic reagents to aldehydes is another key strategy for establishing chiral centers. The use of chiral ligands or catalysts can direct the stereoselective addition of a nucleophile to a carbonyl group. For instance, Ti-TADDOLate has been used as a catalyst for the asymmetric 1,2-addition to aldehydes, producing chiral alcohols. rug.nl
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. du.ac.in This auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed to yield the desired chiral product. kashanu.ac.ir
Chemoenzymatic Synthetic Strategies
Chemoenzymatic strategies combine the efficiency of traditional chemical synthesis with the high selectivity of biocatalysis to construct chiral molecules like the enantiomers of this compound. A prevalent chemoenzymatic approach is the kinetic resolution of a racemic mixture of the alcohol. This process typically involves two main stages: first, the chemical synthesis of racemic this compound, and second, the enantioselective enzymatic transformation of one of the enantiomers, allowing for the separation of the two.
The synthesis of the racemic alcohol can be achieved through standard chemical reduction of 4-(4-fluorophenyl)butan-2-one using reducing agents like sodium borohydride. Once the racemate is obtained, an enzyme, most commonly a lipase (B570770), is used to selectively acylate one of the enantiomers. Lipases are widely used due to their stability in organic solvents and broad substrate tolerance. almacgroup.com
A well-documented example of this strategy is the resolution of a structurally similar compound, 3-chloro-1-(4-fluorophenyl)propan-1-ol. researchgate.netthieme-connect.com In this process, the racemic alcohol is subjected to enantioselective acylation using a lipase from Pseudomonas fluorescens (LAK). researchgate.net This enzyme preferentially catalyzes the acylation of the (R)-enantiomer, producing (R)-acetate and leaving the unreacted (S)-alcohol with high enantiomeric purity. researchgate.net To obtain the (R)-alcohol, the separated (R)-acetate can then be hydrolyzed, a reaction that can also be catalyzed by a different lipase, such as one from Candida rugosa (CRL). researchgate.net This dual-lipase system allows for the efficient preparation of both enantiopure (R)- and (S)-alcohols from the initial racemic mixture. researchgate.net
Table 2: Chemoenzymatic Resolution of 3-chloro-1-(4-fluorophenyl)propan-1-ol This table illustrates a chemoenzymatic approach using a closely related structural analog.
| Strategy | Enzyme | Acyl Donor | Product Obtained | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Enantioselective Acylation | Lipase from Pseudomonas fluorescens (LAK) | Vinyl Acetate | (S)-3-Chloro-1-(4-fluorophenyl)-1-propanol | 34-42 | 99% | researchgate.net |
| Enantioselective Acylation | Lipase from Pseudomonas fluorescens (LAK) | Vinyl Acetate | (R)-3-Chloro-1-(4-fluorophenyl)-1-propyl acetate | - | 99% | researchgate.net |
| Hydrolysis of Enantiopure Ester | Lipase from Candida rugosa (CRL) | Water (in buffer) | (R)-3-Chloro-1-(4-fluorophenyl)-1-propanol | 18-24 (from ester) | 97-99% | researchgate.net |
Synthesis of Deuterated and Isotopically Labeled Analogues of this compound
The synthesis of deuterated or otherwise isotopically labeled analogues of this compound is essential for various scientific applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry. The incorporation of stable isotopes like deuterium (B1214612) (²H or D) can be achieved by employing deuterated reagents at specific steps in the synthetic pathway.
A straightforward and effective method for preparing deuterated this compound involves the reduction of a suitable carboxylic acid ester precursor, such as ethyl 3-(4-fluorophenyl)butanoate, with a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LAD, LiAlD₄) is the reagent of choice for this transformation, as it is a powerful reducing agent capable of converting esters to primary alcohols. smolecule.comlibretexts.orgmasterorganicchemistry.com The use of LAD ensures the introduction of two deuterium atoms at the C1 position of the butanol chain, resulting in the formation of 3-(4-fluorophenyl)butan-1,1-d₂-1-ol.
The synthesis would begin with the preparation of the non-labeled ester, ethyl 3-(4-fluorophenyl)butanoate, which can be synthesized via several routes, including a Wadsworth-Emmons reaction. almacgroup.com This ester is then treated with a solution of LiAlD₄ in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction reduces the ester carbonyl group to a deuterated primary alcohol. A subsequent aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the final deuterated product. This method offers a direct and high-yielding route to specifically label the C1 position of the alcohol.
Advanced Chemical Transformations and Derivatization of 3 4 Fluorophenyl Butan 1 Ol
Functionalization of the Hydroxyl Group
The primary hydroxyl (-OH) group is the most reactive site for many chemical transformations, serving as a key handle for introducing diverse functionalities.
Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)
The oxidation of the primary alcohol in 3-(4-fluorophenyl)butan-1-ol can yield either the corresponding aldehyde, 3-(4-fluorophenyl)butanal, or the carboxylic acid, 3-(4-fluorophenyl)butanoic acid, depending on the chosen reagent and reaction conditions.
To achieve partial oxidation to the aldehyde, milder oxidizing agents and specific reaction setups are necessary. Pyridinium chlorochromate (PCC) is a reagent that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. Another common method involves using an excess of the alcohol and distilling the more volatile aldehyde as it forms to prevent its further oxidation. For instance, the oxidation of this compound using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), a Swern oxidation, has been reported to produce 3-(4-fluorophenyl)butanal in high yield.
For full oxidation to the carboxylic acid, stronger oxidizing agents are employed, often in the presence of water and with heating under reflux to ensure the reaction goes to completion. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid). These powerful oxidants will first convert the primary alcohol to an aldehyde, which is then further oxidized in situ to the carboxylic acid.
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) or Oxalyl chloride/DMSO (Swern Oxidation) | 3-(4-Fluorophenyl)butanal | Partial Oxidation |
| This compound | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 3-(4-Fluorophenyl)butanoic acid | Full Oxidation |
Ether and Ester Formation
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Ether synthesis often involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). Alternatively, reductive methods that convert esters to ethers have been developed, offering a milder approach that avoids strongly basic conditions.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. This reversible reaction, known as Fischer esterification, can be driven to completion by removing the water formed during the reaction. The use of acyl chlorides provides a more vigorous and irreversible reaction.
Leaving Group Activation (e.g., Mesylation)
To enhance the reactivity of the hydroxyl group for nucleophilic substitution reactions, it can be converted into a better leaving group. Alcohols themselves are poor leaving groups because hydroxide (B78521) (HO⁻) is a strong base. By converting the alcohol to a sulfonate ester, such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate), its leaving group ability is significantly improved. This transformation is achieved by reacting this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting mesylate or tosylate is a highly effective substrate for Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the C1 position of the butyl chain. This activation step does not alter the stereochemistry at the alcohol carbon.
Reactivity of the Para-Fluorophenyl Moiety (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Couplings)
The para-fluorophenyl group is generally stable but can participate in certain aromatic reactions. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Due to steric hindrance from the butyl chain, substitution is most likely to occur at the ortho position relative to the fluorine atom. However, the deactivating nature of fluorine makes these reactions less favorable compared to those on a non-halogenated benzene (B151609) ring.
More synthetically useful are metal-catalyzed cross-coupling reactions. While the C-F bond is very strong, the aromatic ring can be further functionalized. For instance, if other leaving groups (like bromine or iodine) are present on the ring, palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds. While direct C-F bond activation for cross-coupling is challenging, it is an area of active research. The fluorine atom's primary role in many derivatives is to modulate the elect
Spectroscopic and Crystallographic Characterization of 3 4 Fluorophenyl Butan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationresearchgate.netnih.govnih.govsdsu.eduhmdb.ca
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.
In the proton NMR spectrum of 3-(4-Fluorophenyl)butan-1-ol, distinct signals are expected for each unique proton environment. The aromatic protons of the 4-fluorophenyl group typically appear as a pair of doublets (or more complex multiplets) due to coupling with each other and with the fluorine atom. The protons on the butanol chain will exhibit characteristic shifts and splitting patterns based on their proximity to the hydroxyl group and the chiral center at C3. The hydroxyl proton often appears as a broad singlet, which can be exchanged with D₂O.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (CH₂) | ~3.6 - 3.7 | Triplet (t) | J ≈ 6.5 |
| H-2 (CH₂) | ~1.7 - 1.8 | Multiplet (m) | - |
| H-3 (CH) | ~2.8 - 3.0 | Multiplet (m) | - |
| H-4 (CH₃) | ~1.2 - 1.3 | Doublet (d) | J ≈ 7.0 |
| H-aromatic (ortho to F) | ~7.1 - 7.2 | Multiplet (m) | - |
| H-aromatic (meta to F) | ~6.9 - 7.0 | Multiplet (m) | - |
Note: Predicted values are based on analysis of similar structures like butan-1-ol and 4-phenylbutanol. Actual experimental values may vary. docbrown.infodocbrown.infodocbrown.infochemicalbook.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, ten distinct signals are expected. The carbon attached to the hydroxyl group (C1) will be shifted downfield to around 60-65 ppm. The carbons of the aromatic ring will show characteristic shifts, with the carbon directly bonded to fluorine (C-ipso) exhibiting a large C-F coupling constant. The chemical shifts decrease for carbons further away from the electron-withdrawing fluorine and hydroxyl groups. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH₂OH) | ~62.5 |
| C2 (CH₂) | ~39-40 |
| C3 (CH) | ~42-43 |
| C4 (CH₃) | ~22-23 |
| C-ipso (C-F) | ~161 (d, ¹JCF ≈ 245 Hz) |
| C-ortho | ~128 (d, ²JCF ≈ 8 Hz) |
| C-meta | ~115 (d, ³JCF ≈ 21 Hz) |
Note: Predicted values are based on analysis of similar structures like butan-1-ol and substituted benzenes. The aromatic carbon signals are doublets due to C-F coupling. docbrown.infochemicalbook.com
¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides confirmation of the fluorine's electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. nih.govcore.ac.ukrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the connectivity of the butanol chain. Correlations between the aromatic protons would also be visible. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., C1-H1, C2-H2, C3-H3, C4-H4, and the aromatic CH pairs). researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connection between the phenyl ring and the butyl chain. For example, correlations would be expected from the H-3 proton to the ipso- and ortho-carbons of the phenyl ring, and from the H-4 methyl protons to C-2 and C-3. researchgate.netsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for stereochemical assignment. For a chiral molecule like this compound, NOESY could help determine the relative configuration of substituents around the chiral center (C3) by observing through-space interactions between protons. For instance, spatial proximity between the H-3 proton and specific protons on the aromatic ring could be detected. researchgate.netscience.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govnih.govsdsu.eduhmdb.ca
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule and its fragments. nih.govnih.govpnnl.gov For this compound (C₁₀H₁₃FO), the exact mass of the molecular ion [M]⁺ can be calculated.
Calculated Exact Mass: 168.0950 g/mol
The fragmentation pattern in the mass spectrum would likely involve characteristic losses. Common fragmentations would include the loss of a water molecule (H₂O) from the molecular ion, cleavage of the C-C bonds in the butyl chain, and the formation of a stable benzylic-type cation. biorxiv.orgmdpi.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Possible Fragment Identity |
|---|---|
| 168.0950 | [C₁₀H₁₃FO]⁺ (Molecular Ion) |
| 150.0845 | [M - H₂O]⁺ |
| 123.0606 | [C₈H₈F]⁺ (Loss of C₂H₅O) |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion ([M]+) would be expected to undergo characteristic fragmentation patterns typical for alcohols and aromatic compounds.
Upon electron ionization, the molecule would lose an electron to form the molecular ion. Key fragmentation pathways would likely involve:
Alpha-cleavage: The bond adjacent to the oxygen atom is a primary site for cleavage in alcohols. libretexts.org This would result in the loss of a propyl radical to form a resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation with a mass 18 units less than the molecular ion. libretexts.orglibretexts.org
Benzylic cleavage: The bond between the second and third carbon of the butyl chain is susceptible to cleavage due to the stability of the resulting benzylic carbocation. This would lead to the formation of a fluorotropylium ion or a related stable aromatic fragment.
Loss of the side chain: Cleavage of the bond between the phenyl ring and the butyl chain can also occur.
A plausible fragmentation pattern is detailed in the table below. The exact masses and relative abundances would be determined experimentally.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 168.2 | [C₁₀H₁₃FO]⁺ | 109 | C₄H₉O |
| 168.2 | [C₁₀H₁₃FO]⁺ | 150 | H₂O |
| 168.2 | [C₁₀H₁₃FO]⁺ | 123 | C₂H₅O |
| 168.2 | [C₁₀H₁₃FO]⁺ | 96 | C₄H₈O |
This table represents predicted fragmentation patterns based on the structure of this compound and general fragmentation rules for alcohols and aromatic compounds. libretexts.orgmiamioh.eduwhitman.edu Experimental data is required for confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol and fluorinated aromatic moieties. docbrown.info
The most prominent and easily identifiable peak would be the broad O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org Other significant absorptions would include the C-H stretching of the alkyl chain just below 3000 cm⁻¹ and the C-H stretching of the aromatic ring slightly above 3000 cm⁻¹. vscht.cz The C-O stretching of the primary alcohol would be observed in the 1050-1250 cm⁻¹ region. docbrown.info The presence of the fluorophenyl group would give rise to C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ range and a strong C-F stretching band, typically found between 1000 and 1400 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Alkyl |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1000-1300 | C-F stretch | Fluoroaromatic |
| 1050-1250 | C-O stretch | Primary Alcohol |
This table is based on established correlation charts for IR spectroscopy and data for similar compounds like butan-1-ol. docbrown.infodocbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and the conformation of this compound in the solid state. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the fluorophenyl rings, which dictate the crystal packing.
As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on its molecular structure, it is expected that in a crystalline form, the molecules would be arranged in a way that maximizes stabilizing interactions. The hydroxyl group would likely participate in a network of hydrogen bonds, acting as both a donor and an acceptor. The fluorophenyl rings could engage in offset π-π stacking or other aromatic interactions.
A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-O, C-F, C-C |
| Bond Angles | e.g., C-O-H, C-C-C |
| Torsion Angles | Describing the conformation of the butyl chain |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
This table is illustrative. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity of a compound and, for chiral molecules, determining the enantiomeric excess. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.
Gas chromatography is a suitable method for determining the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of this compound, a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would likely provide good separation of the main component from any potential impurities. mdpi.com The use of a flame ionization detector (FID) would offer high sensitivity for this organic analyte. The purity of the sample would be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
| GC Parameter | Typical Conditions |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | e.g., 250 °C |
| Oven Program | e.g., 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | e.g., 280 °C |
These are typical starting conditions for the GC analysis of a compound of this nature and would require optimization for specific instrumentation and impurity profiles. epa.govnih.gov
High-performance liquid chromatography is a versatile technique for purity analysis, especially for compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, a reversed-phase HPLC method would be appropriate.
In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comoup.com The fluorophenyl group would contribute to retention on the non-polar stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring absorbs, for instance, around 254 nm. Purity is assessed by comparing the peak area of the analyte to the total peak area. Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds. chromatographyonline.com
| HPLC Parameter | Typical Conditions |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 25 °C |
| Detection | UV at 254 nm |
These conditions are illustrative and would need to be optimized to achieve the best separation of potential impurities.
Since the this compound molecule contains a chiral center at the third carbon of the butanol chain, it exists as a pair of enantiomers. Chiral HPLC is the most widely used method to separate and quantify these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. csfarmacie.czphenomenex.com
This separation is achieved by using a chiral stationary phase (CSP). chiralpedia.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with aromatic and alcohol functional groups. csfarmacie.cz The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.
| Chiral HPLC Parameter | Typical Conditions |
| Column | e.g., Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) |
| Mobile Phase | e.g., Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | e.g., 1.0 mL/min |
| Column Temperature | e.g., 25 °C |
| Detection | UV at 254 nm |
The choice of CSP and mobile phase composition is empirical and requires screening to find the optimal conditions for baseline separation of the enantiomers. phenomenex.comnih.gov
Semi-Preparative Chromatography for Isolation
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and isolation of compounds in quantities ranging from milligrams to grams. metwarebio.comhta-it.comresearchgate.net It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. This method would be ideal for isolating this compound from a crude reaction mixture to obtain a high-purity sample for further analysis or use.
A typical isolation would employ a reversed-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. nih.govresearchgate.net The separation is based on the differential partitioning of the mixture components between the stationary and mobile phases. Due to its aromatic ring and alkyl chain, this compound possesses moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
The process typically begins with the development of an analytical-scale separation to optimize the mobile phase conditions (e.g., the gradient of water and an organic solvent like acetonitrile or methanol) for the best resolution. This method is then scaled up to a semi-preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions. Fractions of the eluent are collected, and those containing the pure desired compound are combined and the solvent evaporated to yield the isolated this compound.
Table 2: Illustrative Parameters for Semi-Preparative HPLC Isolation
The following table outlines a hypothetical set of parameters for the purification of this compound.
| Parameter | Condition |
| Instrument | Semi-Preparative HPLC System |
| Column | C18, 10 µm particle size, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (of concentrated crude sample) |
Computational Chemistry and Quantum Mechanical Investigations of 3 4 Fluorophenyl Butan 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for molecules of pharmaceutical and industrial interest due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are employed to model the electronic structure of 3-(4-Fluorophenyl)butan-1-ol, providing a basis for understanding its geometry, stability, and chemical reactivity.
The first step in the computational analysis of this compound is geometry optimization. This process uses DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. jocpr.comnih.gov
Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis is essential to identify the most stable conformers and understand the molecule's flexibility. This analysis involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure. Fluorine substitution is known to significantly influence the conformational profiles of aliphatic chains. nih.govnih.gov For this compound, the key dihedral angles would be along the C-C bonds of the butane (B89635) chain and the bond connecting the phenyl ring to the chain. The resulting conformational landscape reveals the relative energies of different conformers, with the global minimum representing the most populated state in the gas phase.
Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | -178.5° (anti) | 0.00 |
| 2 | 62.1° (gauche) | 0.85 |
| 3 | -61.8° (gauche) | 0.88 |
| 4 | 119.5° | 3.50 |
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity.
Frontier Molecular Orbitals (FMO): According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-deficient, prone to nucleophilic attack). youtube.com For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, identifying them as likely sites for hydrogen bonding and electrophilic interactions.
Table 2: Calculated Quantum Chemical Descriptors for this compound This table contains representative values for illustrative purposes.
| Parameter | Value |
|---|---|
| EHOMO | -6.8 eV |
| ELUMO | -0.5 eV |
| Energy Gap (ΔE) | 6.3 eV |
| Ionization Potential (I) | 6.8 eV |
| Electron Affinity (A) | 0.5 eV |
| Global Hardness (η) | 3.15 eV |
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts (δ). nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used. Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data can confirm the molecule's structure. For this compound, calculations would predict the chemical shifts for each unique proton and carbon, taking into account the electron-withdrawing effect of the fluorine atom and the hydroxyl group, which tend to shift nearby signals downfield. libretexts.org
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Theoretical IR spectra for this compound would show characteristic peaks, such as a broad O-H stretching vibration (~3200-3550 cm⁻¹), C-H stretching vibrations from the alkyl and aromatic parts (~2900-3100 cm⁻¹), a C-O stretching vibration (~1000-1350 cm⁻¹), and a C-F stretching vibration. docbrown.info Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) Hypothetical data shown for this compound.
| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |
|---|---|---|---|
| O-H stretch | 3650 | 3431 | 3425 |
| Aromatic C-H stretch | 3210 | 3017 | 3020 |
| Aliphatic C-H stretch | 3090 | 2905 | 2900 |
| C-O stretch | 1150 | 1081 | 1078 |
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. mdpi.com For this compound, MD simulations could be used to study its behavior in a solvent like water or an organic solvent. This would provide insights into its solvation structure, the stability of its different conformers in solution, and its diffusion properties, which are not accessible from static quantum chemical calculations.
In Silico Exploration of Derivative Space
Computational methods are instrumental in the in silico design and evaluation of new molecules. nih.gov Starting with the core structure of this compound, a virtual library of derivatives can be created by systematically modifying its functional groups. For example, the fluorine atom could be replaced with other halogens, the position of the substituents on the phenyl ring could be altered, or the length of the alkyl chain could be varied. mdpi.com DFT and other computational tools can then be used to rapidly screen this library, predicting the properties of each derivative. This allows for the identification of new compounds with potentially enhanced or modified properties (e.g., increased reactivity, different electronic characteristics) before committing to their laboratory synthesis, significantly accelerating the discovery process.
Despite a comprehensive search of scientific literature and chemical databases, no specific information is available for the chemical compound This compound .
Consequently, it is not possible to generate an article detailing its role as a chiral building block and synthetic intermediate as outlined in the user's request. The lack of accessible data on its synthesis, applications in optically active compound synthesis, use as a precursor, contributions to asymmetric synthesis, or future research directions prevents the creation of a scientifically accurate and informative article.
This suggests that this compound may be a novel compound, one that has not been extensively studied, or a compound that is not commonly utilized in the applications specified. Therefore, the requested article cannot be produced at this time.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)butan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of 3-(4-Fluorophenyl)butanoic acid using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reaction efficiency depends on solvent polarity (e.g., THF vs. ethanol) and temperature control. For instance, LiAlH4 in anhydrous THF at 0–5°C yields >85% conversion, while NaBH4 requires catalytic additives (e.g., CeCl3) for comparable results .
- Key Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH4 | THF | 0–5 | 85–90 |
| NaBH4 + CeCl3 | EtOH | 25 | 75–80 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The hydroxyl proton appears as a broad singlet at δ 1.5–2.0 ppm, while the fluorophenyl aromatic protons resonate as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (m/z 182) and fragmentation patterns for purity validation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralcel OD-H) resolves enantiomers with a hexane/isopropanol (90:10) mobile phase. Enantiomeric excess (ee) >98% is achievable at 0.5 mL/min flow rate. Alternatively, enzymatic deracemization with lipases (e.g., Candida antarctica) in biphasic systems (toluene-water) selectively hydrolyzes the undesired enantiomer .
Q. What strategies address contradictory data in biological activity studies of fluorinated alcohol derivatives?
- Methodological Answer : Discrepancies in IC50 values (e.g., for kinase inhibition) often arise from assay conditions (e.g., ATP concentration, pH). Orthogonal assays (e.g., fluorescence polarization vs. radiometric) and control experiments with structurally related compounds (e.g., 1-(4-Fluorophenyl)butan-2-amine hydrochloride) can clarify specificity. Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB 3QKK) identifies binding pose inconsistencies .
Q. How does the fluorophenyl moiety influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., 3-Phenylbutan-1-ol) reveal that the 4-fluoro substitution reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, HLMs) show a 40% decrease in clearance (Clint = 12 µL/min/mg vs. 20 µL/min/mg for non-fluorinated analog). LC-MS/MS quantifies metabolites like 3-(4-Fluorophenyl)butanoic acid and glucuronide conjugates .
Experimental Design & Optimization
Q. What are critical parameters for scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer : Pilot-scale reactions (>100 g) require controlled exothermic reduction (LiAlH4) using jacketed reactors with cooling loops (-10°C). Post-reaction quenching with ethyl acetate/water (1:1) minimizes byproduct formation. Purity (>99%) is achieved via fractional distillation (bp 120–125°C at 5 mmHg) or recrystallization from n-hexane .
Q. How do solvent effects impact the compound’s stability during long-term storage?
- Methodological Answer : Stability studies (40°C/75% RH for 6 months) show degradation <2% when stored in amber vials under argon. Polar aprotic solvents (e.g., DMSO) accelerate decomposition via radical pathways, while non-polar solvents (e.g., hexane) preserve integrity. FT-IR monitoring of hydroxyl (3400 cm⁻¹) and C-F (1220 cm⁻¹) stretches detects early degradation .
Data Interpretation & Troubleshooting
Q. Why might NMR spectra show unexpected splitting patterns for the fluorophenyl group?
- Methodological Answer : ¹⁹F-¹H coupling (J = 8–12 Hz) splits aromatic protons into doublets. If splitting deviates, assess sample concentration (≥10 mM in CDCl3) or residual acid catalysts (e.g., HCl), which protonate the hydroxyl group and alter coupling. 2D NMR (HSQC, HMBC) resolves ambiguities in assignments .
Q. How to mitigate batch-to-batch variability in biological assays involving this compound?
- Methodological Answer : Standardize stock solutions in DMSO (≤0.1% v/v in assay buffer) to prevent solvent-induced cytotoxicity. Include internal controls (e.g., staurosporine for kinase assays) and validate purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) before each assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
